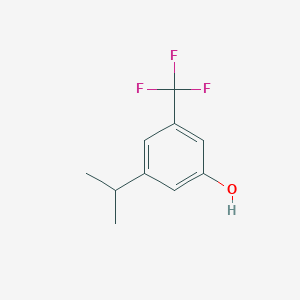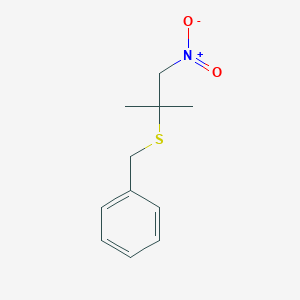
2-Benzyloxy-3-(dimethylamino)acrolein
Descripción general
Descripción
2-Benzyloxy-3-(dimethylamino)acrolein is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a benzyloxy group attached to the acrolein backbone, along with a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-3-(dimethylamino)acrolein typically involves the reaction of benzyloxyacetaldehyde diethyl acetal with phosphorus pentachloride, followed by treatment with N,N-dimethylformamide and sodium hydroxide. The reaction conditions are as follows :
- Benzyloxyacetaldehyde diethyl acetal is stirred under ice cooling and added with phosphorus pentachloride.
- The mixture is heated and stirred on an oil bath at 75°C.
- Anhydrous N,N-dimethylformamide is added, and the mixture is stirred at room temperature for 3 days.
- The reaction mixture is treated with aqueous sodium hydroxide to achieve a pH of 8 or higher, followed by extraction with ether.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous processes and optimized reaction conditions ensures higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzyloxy-3-(dimethylamino)acrolein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyloxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-Benzyloxy-3-(dimethylamino)acrolein has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Benzyloxy-3-(dimethylamino)acrolein involves its interaction with molecular targets such as enzymes and proteins. The compound’s reactivity with nucleophiles and electrophiles allows it to participate in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparación Con Compuestos Similares
3-Dimethylaminoacrolein: Shares the dimethylamino group but lacks the benzyloxy group.
2-Benzyloxyacrolein: Contains the benzyloxy group but lacks the dimethylamino group.
Uniqueness: 2-Benzyloxy-3-(dimethylamino)acrolein is unique due to the presence of both the benzyloxy and dimethylamino groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
3-(dimethylamino)-2-phenylmethoxyprop-2-enal |
InChI |
InChI=1S/C12H15NO2/c1-13(2)8-12(9-14)15-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
Clave InChI |
YPUSLQFSBBYBCE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=C(C=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(4-cyanophenyl)methylamino]acetate](/img/structure/B8719021.png)










![1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro-](/img/structure/B8719110.png)


